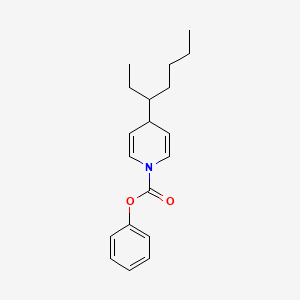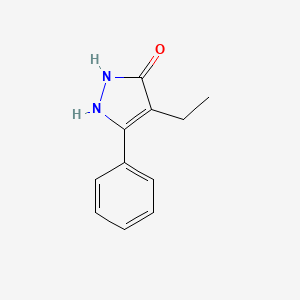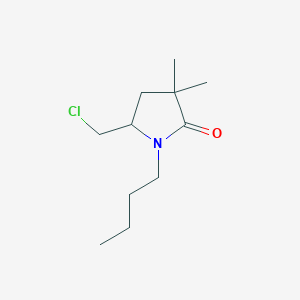
2-Pyrrolidinone, 1-butyl-5-(chloromethyl)-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pirrolidinona, 1-butil-5-(clorometil)-3,3-dimetil- es un compuesto químico con la fórmula molecular C10H18ClNO. Es un derivado de la pirrolidinona, una lactama de cinco miembros, y presenta un grupo butilo, un grupo clorometilo y dos grupos metilo unidos al anillo de pirrolidinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Pirrolidinona, 1-butil-5-(clorometil)-3,3-dimetil- típicamente implica la reacción de 2-pirrolidinona con agentes alquilantes apropiados. Un método común es la alquilación de 2-pirrolidinona con 1-clorobutano en presencia de una base como el hidruro de sodio o el carbonato de potasio. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, puede optimizar el proceso de producción. Además, se emplean pasos de purificación, como la destilación o la recristalización, para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Pirrolidinona, 1-butil-5-(clorometil)-3,3-dimetil- puede sufrir varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo clorometilo puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos, como aminas, tioles o alcóxidos.
Reacciones de Oxidación: El compuesto puede oxidarse para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reacciones de Reducción: La reducción del compuesto puede conducir a la formación de aminas o alcoholes correspondientes.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como la azida de sodio, el tiocianato de potasio o el metóxido de sodio pueden utilizarse en condiciones suaves.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo en medios ácidos o básicos.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio en solventes anhidros.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica con azida de sodio produciría el derivado de azida correspondiente, mientras que la oxidación con permanganato de potasio podría producir un derivado de ácido carboxílico.
Aplicaciones Científicas De Investigación
2-Pirrolidinona, 1-butil-5-(clorometil)-3,3-dimetil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por su potencial como bloque de construcción en el diseño de compuestos bioactivos.
Medicina: Se ha explorado por sus posibles propiedades farmacológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 2-Pirrolidinona, 1-butil-5-(clorometil)-3,3-dimetil- depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares, como enzimas o receptores, modulando su actividad. El grupo clorometilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas o ADN, lo que potencialmente conduce a efectos biológicos como la inhibición de la actividad enzimática o la inducción del daño del ADN.
Comparación Con Compuestos Similares
Compuestos Similares
2-Pirrolidinona, 1-butil-5-(clorometil)-4-metil-: Estructura similar pero con un patrón de sustitución diferente en el anillo de pirrolidinona.
2-Pirrolidinona, 1-butil-5-(bromometil)-3,3-dimetil-: Estructura similar pero con un grupo bromometilo en lugar de un grupo clorometilo.
2-Pirrolidinona, 1-butil-5-(hidroximetil)-3,3-dimetil-: Estructura similar pero con un grupo hidroximetilo en lugar de un grupo clorometilo.
Singularidad
2-Pirrolidinona, 1-butil-5-(clorometil)-3,3-dimetil- es única debido a su patrón específico de sustitución, que confiere reactividad química y potencial actividad biológica distintos. La presencia del grupo clorometilo permite modificaciones químicas versátiles, lo que lo convierte en un intermedio valioso en la química sintética.
Propiedades
Número CAS |
647027-56-3 |
|---|---|
Fórmula molecular |
C11H20ClNO |
Peso molecular |
217.73 g/mol |
Nombre IUPAC |
1-butyl-5-(chloromethyl)-3,3-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C11H20ClNO/c1-4-5-6-13-9(8-12)7-11(2,3)10(13)14/h9H,4-8H2,1-3H3 |
Clave InChI |
UFEQNPYWKKJYFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(CC(C1=O)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



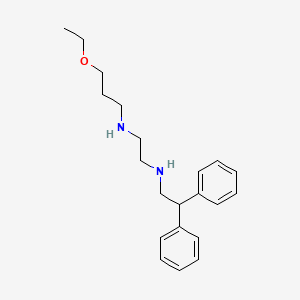
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)



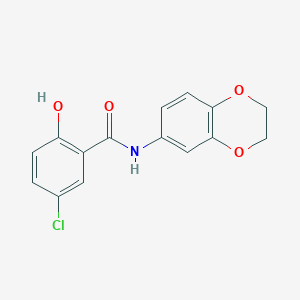

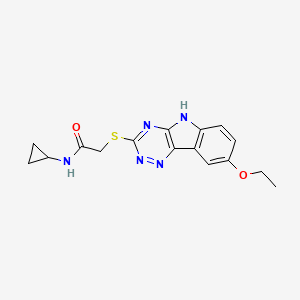
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
